(4-(2-Ethoxynicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Description
(4-(2-Ethoxynicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
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Biological Activity
The compound (4-(2-Ethoxynicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a novel synthetic molecule that combines a piperazine moiety with a tetrahydropyrazolo-pyridine structure. This unique combination suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two significant components:
- Piperazine ring : Known for its role in various pharmacologically active compounds.
- Tetrahydropyrazolo[1,5-a]pyridine : A heterocyclic structure associated with diverse biological activities.
Molecular Formula : C19H24N4O\
Molecular Weight : 336.42 g/mol
Anticancer Properties
Recent studies have indicated that compounds containing the tetrahydropyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that derivatives of tetrahydropyrazolo compounds show selective cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The presence of the piperazine moiety in the compound has been linked to antimicrobial properties. A study highlighted that similar piperazine derivatives exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
Enzymatic Inhibition
Compounds with similar structures have shown potential as enzyme inhibitors. For example:
- Prolyl-4-hydroxylase inhibitors derived from pyrimidine scaffolds have been reported to effectively inhibit collagen synthesis in fibrotic diseases, suggesting that our compound may also possess similar enzymatic inhibition capabilities .
Synthesis and Evaluation
A systematic approach to synthesizing this compound included:
- Formation of the piperazine derivative .
- Cyclization to form the tetrahydropyrazolo unit .
- Final coupling reactions to achieve the desired product .
Pharmacological Testing
Pharmacological evaluations included:
- MTT assays to assess cytotoxicity against cancer cell lines.
- Disk diffusion methods for antimicrobial testing.
- Enzyme assays for evaluating inhibitory effects on specific targets.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2-ethoxypyridin-3-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-2-28-18-16(7-5-8-21-18)19(26)23-10-12-24(13-11-23)20(27)17-14-15-6-3-4-9-25(15)22-17/h5,7-8,14H,2-4,6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZBCVDJMFTDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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